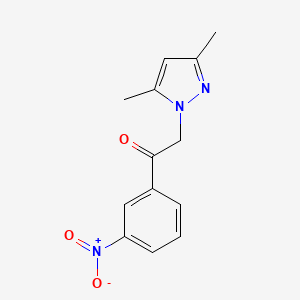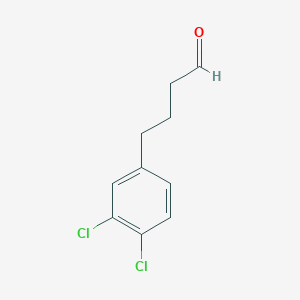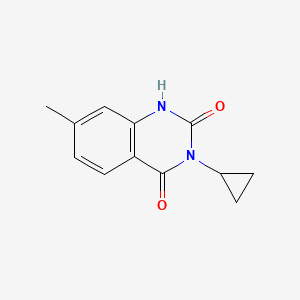
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound includes a quinazoline core with a cyclopropyl group at the 3-position and a methyl group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4-dione derivatives, including 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione, can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates or isothiocyanates, followed by cyclization . Another method includes the use of aminocrotonamide or 2-aminobenzonitrile as starting materials . Microwave-assisted reactions and metal-catalyzed reactions are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like α-amylase and α-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Pathways Involved: By inhibiting these enzymes, the compound helps regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione include:
- 3-Propylquinazoline-2,4(1H,3H)-dione
- 3-Cyclohexylquinazoline-2,4(1H,3H)-dione
- 3-Substituted quinazoline-2,4-diones
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a cyclopropyl group and a methyl group on the quinazoline core. This specific substitution pattern contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
3-cyclopropyl-7-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-5-9-10(6-7)13-12(16)14(11(9)15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPBNZYMMYVBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
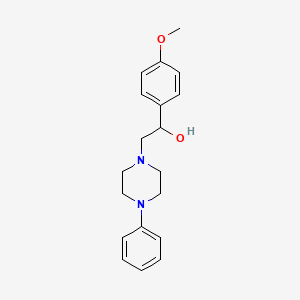
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2364684.png)
![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
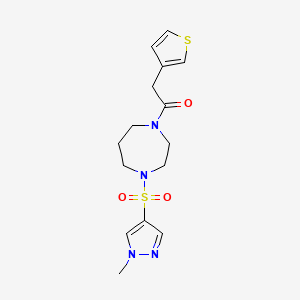
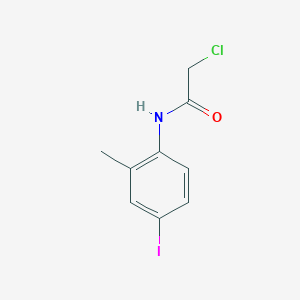
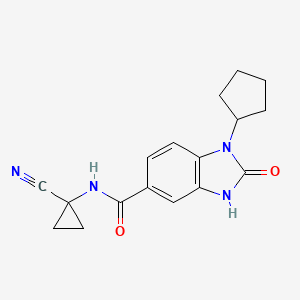
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)


